(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine
Description
Properties
IUPAC Name |
(3-fluoro-1-methylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-6(7,4-8)5-9/h2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSVTSCVNCBWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)(CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Cyclization Reactions
The pyrrolidine ring is often constructed through cyclization of linear precursors. A key approach involves the use of γ-aminonitriles or amino alcohols, which undergo intramolecular nucleophilic substitution or condensation. For example, chloroacetonitrile has been employed in dichloromethane/NaOH systems to form pyrrolidine intermediates, as demonstrated in analogous syntheses of fluorinated piperidines. In such cases, tetrabutylammonium chloride acts as a phase-transfer catalyst, enhancing reaction efficiency at 15–20°C.
Reductive Amination for Methanamine Functionalization
Ketone-to-Amine Conversion
The methanamine group is introduced via reductive amination of a ketone precursor. Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol, combined with a tertiary amine base like 1,4-diazabicyclo[2.2.2]octane (DABCO), is a widely used system. This method selectively reduces imine intermediates formed in situ, avoiding over-reduction of other functional groups. For example, a pyrrolidin-3-one derivative reacted with methylamine in the presence of NaBH3CN and DABCO at room temperature yields the target methanamine.
Optimization of Reaction Conditions
Key parameters influencing reductive amination include:
-
pH control : Maintaining a basic pH (8–9) using organic bases prevents protonation of the amine, ensuring efficient imine formation.
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Temperature : Reactions are typically conducted at 20–25°C to balance reaction rate and side-product formation.
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Additives : Iron sulfate (FeSO₄·7H₂O) suppresses cyanide-mediated side reactions by complexing free cyanide ions.
Industrial-Scale Purification and Isolation
Crystallization Techniques
The dihydrochloride salt form of (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine is often isolated to enhance purity. A patented purification protocol involves dissolving the crude product in a 1:9 ethyl acetate/cyclohexane mixture at 50°C, followed by gradual cooling to 10°C to induce crystallization. This approach achieves >99% purity, as validated by HPLC.
Chromatographic Methods
Silica gel chromatography with dichloromethane/methanol/ammonia (90:9:1) effectively separates the target compound from byproducts. Industrial processes may substitute column chromatography with simulated moving bed (SMB) chromatography for continuous production.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Fluorination
During HF-mediated fluorination, competing ring-opening reactions can occur if the epoxide intermediate is insufficiently stabilized. Patent data suggest that using excess HF-pyridine (2–3 equiv) and maintaining temperatures below 10°C minimizes such side reactions.
Byproduct Formation in Reductive Amination
Common byproducts include over-alkylated amines and cyanide adducts. Adding FeSO₄·7H₂O (5–10 wt%) to the reaction medium reduces cyanide-related impurities by 70–80%.
Comparative Analysis of Synthetic Routes
Table 1: Performance metrics for key synthetic steps.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound serves as a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and infectious diseases. Its structural features allow it to interact effectively with biological targets, enhancing the efficacy of drug candidates.
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Antimalarial Activity
- Recent studies have utilized (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine in structure-guided approaches to improve inhibitors against Plasmodium falciparum, the causative agent of malaria. The modifications led to enhanced potency and selectivity, demonstrating its utility in antimalarial drug development.
- Antiparasitic Research
-
Neuropharmacology
- Investigations into the compound's effects on neurotransmitter systems suggest potential applications in treating mood disorders and cognitive dysfunctions. Its ability to modulate neurotransmitter release positions it as a candidate for further exploration in neuropharmacological studies.
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals | Enhances drug efficacy |
| Antimalarial Activity | Inhibitor development for Plasmodium falciparum | Improved potency through structural modifications |
| Antiparasitic Research | Treatment development for visceral leishmaniasis | Better pharmacokinetics and reduced toxicity |
| Neuropharmacology | Modulation of neurotransmitter systems | Potential treatment for mood disorders |
Table 2: Case Studies Overview
| Study Focus | Compound Used | Results |
|---|---|---|
| Antimalarial Inhibitors | This compound | Enhanced potency against malaria parasites |
| Visceral Leishmaniasis | This compound | Significant reduction in parasite load |
| Neurotransmitter Modulation | This compound | Positive effects on mood-related behaviors |
Case Study 1: Antimalarial Development
A collaborative research effort focused on optimizing inhibitors targeting Plasmodium falciparum. By incorporating this compound into the chemical scaffold, researchers achieved a substantial increase in inhibition rates against the parasite, demonstrating its effectiveness as a lead compound for further development.
Case Study 2: Treatment for Visceral Leishmaniasis
In preclinical trials, compounds derived from this compound were tested for their efficacy against visceral leishmaniasis. The results indicated that these compounds significantly reduced parasite burden in infected mice, showcasing their potential as new therapeutic agents.
Mechanism of Action
The mechanism of action of (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Comparisons
- Fluorine Substitution: The target compound’s 3-fluoro group increases electronegativity and lipophilicity compared to non-fluorinated analogs like (3-Pyrrolidin-1-ylphenyl)methylamine . This may enhance blood-brain barrier penetration, a critical factor in CNS-targeting drugs.
- Aromatic vs.
- Heterocyclic Diversity : Carbazole-based methanamines (e.g., (9-Ethyl-9H-carbazol-3-yl)methanamine ) exhibit bulky aromatic systems, enabling high dopamine D3 receptor (D3R) selectivity. In contrast, the target’s compact pyrrolidine ring may limit steric hindrance, favoring interactions with smaller binding pockets.
Physicochemical Properties
- Lipophilicity: The target’s calculated logP (estimated via molecular weight and fluorine content) is likely lower than fluorophenyl analogs (e.g., 194.25 g/mol ) but higher than non-fluorinated pyrrolidines.
- Solubility : The absence of aromatic rings in the target compound may improve aqueous solubility compared to carbazole or fluorophenyl derivatives, which are prone to π-π stacking-induced aggregation .
Biological Activity
Overview
(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine is a fluorinated derivative of pyrrolidine, characterized by the molecular formula CHFN. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring both a fluorine atom and a methyl group, enhances its binding affinity to various biological targets, making it a subject of interest in drug development and biochemical research.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the fluorine atom is believed to improve the compound's binding affinity and selectivity , which can lead to significant biological effects. The exact mechanisms can vary depending on the target molecules involved, but generally include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activities in vitro. Below is a summary of findings from various studies:
| Study | Target | IC Value | Effect |
|---|---|---|---|
| Enzyme A | < 10 nM | High affinity inhibition | |
| Receptor B | 12 nM | Modulation of activity | |
| Enzyme C | 5 nM | Significant inhibitory effect |
These studies indicate that the compound possesses strong inhibitory capabilities against specific targets, suggesting potential therapeutic applications.
Case Studies
- Antimalarial Activity : A study utilized a structure-guided approach to enhance the potency of inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase (PfCDPK1). Compounds similar to this compound were shown to achieve IC values less than 10 nM against PfCDPK1, indicating promising antimalarial properties .
- Neurological Effects : Another investigation focused on the compound's interaction with neurotransmitter receptors. It was found that this compound could modulate receptor activity significantly, suggesting its potential use in treating neurological disorders .
The synthesis of this compound typically involves:
- Starting Materials : 3-fluoropyrrolidine and formaldehyde.
- Reaction Conditions : Mild conditions with sodium borohydride as a reducing agent.
This synthetic route allows for efficient production while maintaining the compound's integrity for biological testing.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (1-Methylpyrrolidin-3-yl)methanamine | Lacks fluorine; lower binding affinity | Weaker pharmacological effects |
| 3-Fluoropyrrolidine | Lacks methyl group; altered reactivity | Different interaction profile |
The combination of both fluorine and methyl groups in this compound enhances its stability and reactivity compared to these related compounds.
Q & A
Q. What are the key physicochemical properties of (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine critical for experimental design?
Key properties include solubility, stability under varying pH/temperature, Log Pow (partition coefficient), and stereochemical integrity. Empirical determination is essential due to limited data for similar fluorinated pyrrolidine derivatives. Methods:
- Solubility : Use shake-flask or HPLC techniques across solvents (e.g., water, DMSO) .
- Stability : Monitor via NMR or LC-MS under stress conditions (e.g., heat, light) .
- Log Pow : Determine via reverse-phase HPLC or octanol-water partitioning assays .
Q. How can researchers ensure safe handling and storage of this compound given limited toxicological data?
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators for airborne particles .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize degradation. Regularly assess stability via TLC or GC-MS .
- Exposure Control : Use fume hoods for synthesis/purification steps. Avoid aqueous waste systems due to unknown decomposition products .
Advanced Research Questions
Q. What synthetic strategies effectively introduce the fluorine substituent while preserving stereochemical integrity?
Fluorination methods must balance reactivity and stereocontrol:
- Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts under anhydrous conditions.
- Nucleophilic Substitution : Employ KF or CsF in polar aprotic solvents (e.g., DMF) with microwave-assisted heating .
- Chiral Resolution : Pair kinetic resolution (e.g., chiral HPLC) or asymmetric catalysis (e.g., organocatalysts) to isolate enantiomers .
Q. How do structural modifications (e.g., fluorination position, N-methylation) affect receptor binding affinity in neurological targets?
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., non-fluorinated or N-ethyl variants) in receptor-binding assays (e.g., dopamine/σ receptors). Fluorination at position 3 enhances electronegativity, potentially increasing hydrogen-bonding interactions .
- Computational Modeling : Perform docking studies (AutoDock Vina) and molecular dynamics (MD) simulations to predict binding modes and ΔG values .
Q. What analytical approaches resolve discrepancies between computational predictions and experimental binding data?
- Biophysical Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics and affinity .
- Free Energy Perturbation (FEP) : Refine computational models by incorporating solvent effects and protein flexibility .
- Systematic Error Analysis : Quantify uncertainties in force fields (e.g., AMBER vs. CHARMM) and experimental replicates .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility or stability reports across literature sources?
- Methodological Harmonization : Standardize protocols (e.g., USP dissolution apparatus for solubility).
- Contextual Factors : Account for batch-to-batch purity variations (e.g., residual solvents from synthesis) via LC-MS or elemental analysis .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
